7,10,13,16,19-Docosapentaenoic acid
Overview
Description
7,10,13,16,19-Docosapentaenoic acid is a polyunsaturated fatty acid with 22 carbon atoms and five double bonds. It is an omega-3 fatty acid, which is known for its significant role in human health, particularly in cardiovascular and neurological functions . This compound is found in various marine sources and is a minor component of total serum unsaturated fatty acids in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,10,13,16,19-Docosapentaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the enzymatic transesterification of beef tallow using experimental enzyme catalysts with short-chain alcohols like methanol and hexane .
Industrial Production Methods: Industrial production of this compound often involves the extraction from marine oils, such as fish oil, followed by purification processes. These processes include molecular distillation and chromatography to isolate the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions: 7,10,13,16,19-Docosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds in the compound can be reduced to form saturated fatty acids.
Esterification: This reaction involves the formation of esters, such as methyl esters, which are commonly used in analytical studies.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or air, often in the presence of catalysts like transition metals.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Esterification: Methanol and sulfuric acid are commonly used reagents for esterification reactions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acids.
Esterification: Methyl esters of this compound.
Scientific Research Applications
7,10,13,16,19-Docosapentaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of fatty acids.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of 7,10,13,16,19-Docosapentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for bioactive lipid mediators that play roles in inflammation and cell signaling pathways . The molecular targets include enzymes involved in lipid metabolism and receptors that mediate anti-inflammatory responses .
Comparison with Similar Compounds
4,7,10,13,16-Docosapentaenoic acid (Osbond acid): Another isomer of docosapentaenoic acid with double bonds at different positions.
Eicosapentaenoic acid: A shorter-chain omega-3 fatty acid with five double bonds.
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds, known for its significant role in brain health.
Uniqueness: 7,10,13,16,19-Docosapentaenoic acid is unique due to its specific double bond positions, which confer distinct biological activities and health benefits. Its role in cardiovascular and neurological health, as well as its potential anti-inflammatory properties, make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
(7E,10E,13E,16E,19E)-docosa-7,10,13,16,19-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFFSWGQGVEMMI-RCHUDCCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2234-74-4 | |
Record name | 7,10,13,16,19-Docosapentaenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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